Endo-3-fluoro-9-azabicyclo[3.3.1]nonane
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14FN |
|---|---|
Molecular Weight |
143.20 g/mol |
IUPAC Name |
(1R,5S)-3-fluoro-9-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C8H14FN/c9-6-4-7-2-1-3-8(5-6)10-7/h6-8,10H,1-5H2/t6?,7-,8+ |
InChI Key |
ZELMZWZXYGWLCK-IEESLHIDSA-N |
Isomeric SMILES |
C1C[C@@H]2CC(C[C@H](C1)N2)F |
Canonical SMILES |
C1CC2CC(CC(C1)N2)F |
Origin of Product |
United States |
Conformational Dynamics and Stereochemical Control in Endo 3 Fluoro 9 Azabicyclo 3.3.1 Nonane Systems
Theoretical Frameworks for Bicyclo[3.3.1]nonane Conformational Analysis
The bicyclo[3.3.1]nonane skeleton, which forms the core of the target molecule, is a conformationally diverse system. mdpi.com Its flexibility allows it to exist in several conformations, the relative stabilities of which are dictated by a delicate balance of steric and electronic factors.
Twin-Chair (CC), Boat-Chair (BC), and Twisted Twin-Boat (BB) Conformations
The bicyclo[3.3.1]nonane framework can theoretically exist in three primary conformations: a twin-chair (CC), a boat-chair (BC or CB), and a twin-boat (BB).
Twin-Chair (CC): In many cases, the twin-chair conformation is the most stable arrangement. This conformation minimizes torsional strain, similar to a standard cyclohexane (B81311) chair. However, it introduces a significant transannular steric interaction between the C3 and C7 endo-protons, which can be destabilizing.
Boat-Chair (BC): To alleviate the C3-C7 repulsion inherent in the CC form, one of the rings can flip into a boat conformation, resulting in a boat-chair arrangement. rsc.orgresearchgate.net This conformation is common in substituted systems where a bulky substituent at the 3- or 7-position would experience severe steric clash in the CC form. researchgate.net X-ray crystal structure analysis of various 9-azabicyclo[3.3.1]nonane derivatives has confirmed the existence of stable boat-chair conformations. rsc.orgtandfonline.com
Twisted Twin-Boat (BB): The twin-boat conformation is generally the least stable due to eclipsing interactions and is typically considered a high-energy intermediate in the interconversion between other forms.
The conformational preference can be significantly altered by substitution. For instance, while fully unsubstituted bicyclo[3.3.1]nonane exists mainly in the CC conformation, introducing substituents can shift the equilibrium toward the BC form. researchgate.net
Influence of Endo-3-Fluorine Substitution on Conformational Preferences
The introduction of a fluorine atom at the endo-3 position of the 9-azabicyclo[3.3.1]nonane scaffold has profound stereochemical and conformational consequences. The endo position is analogous to an axial position in a cyclohexane ring, placing the substituent in close proximity to the rest of the bicyclic framework.
Steric and Electronic Effects of Fluorine on Ring Conformation
The conformational preference of a fluorine substituent on a saturated ring is governed by a subtle balance of steric and electronic effects. researchgate.net
Steric Effects: Fluorine is the smallest of the halogens, with a van der Waals radius only slightly larger than that of hydrogen. Consequently, the steric demand (A-value) is relatively small. However, in the endo-3 position, the fluorine atom is directed toward the C7 atom, leading to a potentially destabilizing transannular interaction with the endo-hydrogen at C7. This steric repulsion would tend to disfavor the CC conformation and promote a BC conformation where the fluorine-bearing ring adopts a boat-like shape.
Electronic Effects: Fluorine is the most electronegative element, leading to a highly polarized C-F bond. This polarization has several consequences. The primary electronic factor is hyperconjugation, which involves the donation of electron density from adjacent C-H or C-C sigma bonds into the low-lying antibonding orbital of the C-F bond (σ*C-F). These interactions are stereoelectronically dependent and can influence conformational stability. researchgate.net In fluorocyclohexane, a combination of steric and hyperconjugative effects leads to a slight preference for the equatorial position. researchgate.netpearson.com
| Energy Contribution | Description | Stabilizing Effect |
|---|---|---|
| Steric Effects | Repulsion between axial fluorine and other axial hydrogens (1,3-diaxial interactions). | Favors Equatorial Conformer |
| Hyperconjugation (Electronic) | Donation from σC-H/σC-C into σ*C-F. Generally stronger for equatorial C-F. | Favors Equatorial Conformer |
| Electrostatic Effects | Dipole-dipole interactions and potential non-classical hydrogen bonds. Can be stabilizing in certain geometries. | Can Favor Axial Conformer |
This table summarizes the key competing forces that determine the conformational equilibrium in fluorinated cyclic systems, based on principles from NBO analysis. researchgate.netacs.org
Intramolecular Non-Covalent Interactions and Hydrogen Bonding Contributions
A critical feature of the endo-3-fluoro-9-azabicyclo[3.3.1]nonane system is the potential for an intramolecular hydrogen bond between the fluorine atom and the hydrogen on the bridgehead nitrogen (N9-H). Covalently bound fluorine is generally considered a weak hydrogen bond acceptor. acs.orgresearchgate.net However, when molecular geometry forces a proton donor and a fluorine atom into close proximity, a stabilizing interaction can occur. ucla.edunih.gov
In the target molecule, the rigid bicyclic framework can enforce a short distance between the N9-H group and the endo-3-fluoro substituent. This N-H···F-C interaction, if present, would be a significant stabilizing force. nih.gov Such an interaction could counteract the steric repulsion associated with the endo position, potentially making a CC or flattened CC conformation more accessible than would be predicted based on sterics alone. The strength of this interaction is highly sensitive to the H···F distance and the N-H···F angle. ucla.edu Experimental evidence for similar N-H···F hydrogen bonds in other conformationally restricted systems has been established through NMR spectroscopy, where "through-space" scalar couplings (¹hJNH,F) of up to 19 Hz have been observed. ucla.edu This interaction represents a key non-covalent force that could dictate the conformational preference of the entire molecule.
| Parameter | Typical Value | Significance |
|---|---|---|
| H···F Distance | ~2.0 - 2.2 Å | Shorter than the sum of van der Waals radii, indicating an attractive interaction. ucla.edu |
| N-H···F Angle | > 110° | Indicates the directionality of the hydrogen bond. |
| 1hJNH,F Coupling (NMR) | ~10 - 20 Hz | Direct spectroscopic evidence of a "through-space" interaction mediated by the hydrogen bond. ucla.edunih.gov |
| Interaction Energy | ~1 - 3 kcal/mol | Represents a weak but conformationally significant stabilizing force. |
This table compiles typical data for N-H···F interactions found in various organofluorine compounds, providing a benchmark for the potential interaction in the title compound. ucla.edunih.gov
Stereochemical Purity and Isomer Interconversion in Azabicyclic Systems
The synthesis of azabicyclic scaffolds like 9-azabicyclo[3.3.1]nonane often requires careful stereochemical control to obtain a specific isomer. rsc.orgehu.esrijournals.com The endo-3-fluoro derivative is one of two possible stereoisomers at the C3 position, the other being the exo-fluorine isomer. Achieving high stereochemical purity is a common challenge in organic synthesis. rijournals.com
Once formed, the endo isomer exists in a dynamic equilibrium with its various conformers (CC, BC, etc.). The interconversion between these conformers involves ring flipping, which has a specific energy barrier. The presence of the endo-fluorine and its potential hydrogen bonding with the N9-H group will directly influence the energy of the ground state and transition states, thereby affecting the rate of interconversion and the equilibrium populations of the conformers.
Methods for Stereochemical Assignment and Purity Assessment
A definitive assignment of the endo or exo configuration and the assessment of isomeric purity requires advanced analytical techniques. The primary methods employed for the stereochemical elucidation of 9-azabicyclo[3.3.1]nonane derivatives are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction. nih.govacs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure of molecules in solution.
¹H NMR: The chemical shifts and, more importantly, the coupling constants (J-values) of the ring protons are highly dependent on their dihedral angles. In the endo isomer, the axial proton at C-3 would exhibit characteristic couplings to the adjacent axial and equatorial protons.
¹³C NMR: The chemical shifts of the carbon atoms in the bicyclic skeleton are sensitive to the conformational state and substituent orientation. academie-sciences.fr For instance, the C-3 carbon and adjacent carbons will have distinct chemical shifts in the endo versus the exo isomer due to different steric (gamma-gauche) effects.
¹⁹F NMR: For fluorine-containing compounds like this compound, ¹⁹F NMR is an invaluable tool. The fluorine chemical shift and its coupling constants to nearby protons (¹H-¹⁹F coupling) provide direct information about its chemical environment and spatial orientation. acs.org
2D NMR Techniques: Advanced 2D NMR experiments are crucial for unambiguous assignment. researchgate.net
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks, allowing for the tracing of proton connectivity through the bicyclic system. researchgate.net
HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): Correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which helps to piece together the complete molecular structure. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): This is arguably the most powerful NMR technique for stereochemical assignment. It detects through-space proximity between protons. For the endo isomer, a NOE correlation would be expected between the axial C-3 proton and other axial protons on the same side of the ring system, which would be absent in the exo isomer. researchgate.net
X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray diffraction provides an unambiguous determination of the solid-state structure, including the precise stereochemistry and conformation. nih.govacs.org This method has been used to confirm the chair-chair and chair-boat conformations of various 3,7-diheterabicyclo[3.3.1]nonane derivatives, providing definitive proof of their stereochemical and conformational arrangement in the solid state. nih.gov
Computational modeling, often used in conjunction with NMR data, can also predict the most stable conformations and help in assigning the correct stereochemistry by comparing calculated NMR parameters with experimental values. academie-sciences.fr
| Analytical Method | Type of Information Provided | Relevance to Stereochemical Assignment |
| ¹H NMR | Proton chemical shifts and coupling constants. | Dihedral angles and proton orientations (axial/equatorial). |
| ¹³C NMR | Carbon chemical shifts. | Sensitive to conformational and steric environment. academie-sciences.fr |
| ¹⁹F NMR | Fluorine chemical shifts and couplings. | Direct probe of the fluorine substituent's environment. acs.org |
| 2D NMR (COSY, HMBC) | Connectivity of atoms within the molecule. | Unambiguous assignment of ¹H and ¹³C signals. researchgate.netresearchgate.net |
| 2D NMR (NOESY) | Through-space proximity of nuclei. | Definitive assignment of endo vs. exo by identifying spatially close protons. researchgate.net |
| X-ray Crystallography | Precise 3D structure in the solid state. | Absolute confirmation of stereochemistry and conformation. nih.govacs.org |
| Computational Chemistry | Predicted stable conformations and NMR parameters. | Aids in the interpretation of experimental data. academie-sciences.fr |
Reactivity and Functional Group Transformations of Endo 3 Fluoro 9 Azabicyclo 3.3.1 Nonane
Reactions at the Bridgehead Nitrogen Atom (N-9)
The tertiary amine at the N-9 position is a key reactive site in the molecule. Its nucleophilicity and basicity allow for a range of functional group transformations, crucial for the synthesis of more complex derivatives.
The nitrogen atom at the bridgehead position readily undergoes N-alkylation and N-acylation reactions, which are standard transformations for secondary and tertiary amines. google.comclockss.org These reactions are fundamental for introducing a variety of substituents at the N-9 position, thereby modifying the compound's steric and electronic properties.
N-alkylation can be achieved using various alkylating agents. For instance, the secondary amine of the parent 9-azabicyclo[3.3.1]nonane scaffold can be alkylated with reagents like (4-(bromomethyl)phenethyloxy)(tert-butyl)diphenylsilane to introduce complex side chains. nih.gov Similarly, N-benzylation is a common transformation, often accomplished using benzyl (B1604629) bromide. nih.gov
N-acylation introduces an acyl group onto the nitrogen atom. This can be accomplished using acyl chlorides or other activated carboxylic acid derivatives. clockss.org These reactions are often used to install protecting groups or to synthesize amide derivatives with specific biological activities. For example, the reaction of 9-benzyl-9-aza-bicyclo[3.3.1]nonan-3-ol with 2-methoxy-5-methylphenyl isocyanate in the presence of dibutyltin (B87310) diacetate yields the corresponding phenylcarbamate derivative. nih.gov
| Reaction Type | Reagent/Conditions | Product Type | Reference |
|---|---|---|---|
| N-Alkylation | (4-(bromomethyl)phenethyloxy)(tert-butyl)diphenylsilane | N-substituted 9-azabicyclo[3.3.1]nonane | nih.gov |
| N-Benzylation | Benzylamine (in reductive amination) | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | orgsyn.org |
| N-Acylation (Carbamate formation) | 2-methoxy-5-methylphenyl isocyanate, Dibutyltin diacetate | N-9-benzyl-3-(phenylcarbamate)-9-azabicyclo[3.3.1]nonane | nih.gov |
Protecting the bridgehead nitrogen is a common strategy in the multi-step synthesis of complex 9-azabicyclo[3.3.1]nonane derivatives. The choice of protecting group is critical and depends on its stability to subsequent reaction conditions and the ease of its removal. epo.org
Common protecting groups for the N-9 position include the benzyl (Bn) and tert-butoxycarbonyl (Boc) groups. google.comepo.org The benzyl group is often introduced via reductive amination or using benzyl bromide. orgsyn.org It is typically removed under hydrogenolysis conditions, for example, using palladium on carbon (Pd/C) with hydrogen gas. google.comepo.org This method is effective, though it may require elevated pressure and temperature for efficient cleavage. google.com
The Boc group is another widely used protecting group, installed using di-tert-butyl dicarbonate (B1257347) (Boc)₂O. epo.org It offers the advantage of being removable under acidic conditions, such as with trifluoroacetic acid or hydrochloric acid, which are orthogonal to the hydrogenolysis conditions used for benzyl group removal. google.comepo.org Another method for N-dealkylation involves the use of α-chloroethylchloroformate, which has been successfully applied to unsaturated 9-azabicyclo[4.2.1]nonane systems. le.ac.uk
| Protecting Group | Protection Reagent | Deprotection Conditions | Reference |
|---|---|---|---|
| Benzyl (Bn) | Benzylamine / NaBH(OAc)₃ or Benzyl bromide | H₂, Pd/C, acid (e.g., HCl in ethanol) | google.comepo.org |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate ((Boc)₂O) | Acid (e.g., TFA or HCl) | google.comepo.org |
| N-Alkyl | - | α-Chloroethylchloroformate | le.ac.uk |
Transformations at the Fluorinated C-3 Position
The presence of a fluorine atom at the C-3 position significantly influences the reactivity of the molecule, both at the C-3 carbon itself and at adjacent positions.
Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I effect). nih.govnih.gov In Endo-3-fluoro-9-azabicyclo[3.3.1]nonane, this effect decreases the electron density at the C-3 carbon and, to a lesser extent, at neighboring atoms. This electronic perturbation can affect the acidity of adjacent protons and the susceptibility of the carbocyclic ring to certain reactions. While fluorine also possesses a lone pair that can participate in a positive mesomeric effect (+M effect), this is generally weaker than its inductive effect and is most influential when the fluorine is attached to an sp² or sp hybridized carbon. In a saturated system like this, the inductive effect is the dominant electronic influence. The strong C-F bond (typically >109 kcal/mol) imparts metabolic stability by blocking sites susceptible to oxidation, a common strategy in medicinal chemistry. nih.gov
Direct nucleophilic substitution of the fluorine atom is generally challenging due to the strength of the carbon-fluorine bond and the fact that fluoride (B91410) is a poor leaving group. ucla.edu Such substitutions (Sₙ2 reactions) are often difficult because of the poor nucleophilicity and high basicity of the fluoride ion. ucla.edu However, substitution can become feasible if the fluorine is located at an electronically activated position, such as an allylic or benzylic carbon, which is not the case here. nih.gov Nevertheless, highly reactive fluorinated compounds can undergo nucleophilic substitution. rsc.org Methods for nucleophilic fluorination often require specific reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) to facilitate the reaction. nii.ac.jprsc.org
The bicyclo[3.3.1]nonane system itself can undergo transannular reactions, or ring-opening, under certain conditions, particularly when intermediates such as carbocations are formed at key positions. oregonstate.edu The strain within the bicyclic framework can provide a driving force for such rearrangements. oregonstate.edu While specific studies on the ring-opening of this compound are not prevalent, the presence of the electronegative fluorine and the bridgehead nitrogen could influence the stability of any charged intermediates, thereby affecting the potential pathways for ring-opening or rearrangement reactions.
Reactivity at Bridgehead and Other Non-Fluorinated Ring Positions
The reactivity at the bridgehead carbons (C-1 and C-5) is limited by Bredt's rule, which states that the formation of a double bond at a bridgehead position is unfavorable in small, strained bicyclic systems due to the inability to achieve a planar geometry. oregonstate.edu Therefore, reactions that would involve the formation of a planar sp²-hybridized carbocation or a double bond at these positions are generally disfavored. The reactivity of the other non-fluorinated methylene (B1212753) (CH₂) groups in the rings is typical of saturated hydrocarbons, primarily involving radical substitution reactions under harsh conditions, which are often not selective. However, the conformational rigidity of the bicyclic system can lead to specific stereochemical outcomes in reactions that do occur at these positions. oregonstate.edu The presence of the nitrogen atom can also direct reactions to specific sites through chelation or other non-covalent interactions. rsc.orgnih.gov
Carbon-Carbon Bond Forming Reactions
The formation of new carbon-carbon bonds on the this compound scaffold can be approached through various modern synthetic methodologies. While direct experimental data on this specific compound is limited, the reactivity can be inferred from studies on related azabicyclic systems and fluorinated organic molecules.
Key potential reactions include:
Palladium-Catalyzed Cross-Coupling Reactions: The nitrogen atom of the azabicycle can be functionalized, for instance by acylation or sulfonylation, to modulate its electronic properties and directing-group potential. Subsequent palladium-catalyzed reactions, such as Suzuki, Stille, or Heck couplings, could then be employed to introduce new carbon-based substituents. For instance, a three-step synthesis of the 2-azabicyclo[3.3.1]nonane ring system has been reported using a palladium-catalyzed approach, demonstrating the feasibility of such transformations on this scaffold. nih.gov The presence of the fluorine atom might influence the reaction conditions required, potentially necessitating more robust catalytic systems.
Michael Addition Reactions: The azabicyclo[3.3.1]nonane core can be a platform for Michael addition reactions. For example, the synthesis of bicyclo[3.3.1]nonenones has been achieved through Michael additions, which could be adapted for the fluorinated analogue. rsc.org The electron-withdrawing nature of the fluorine atom could influence the reactivity of adjacent positions, potentially affecting the regioselectivity of the addition.
Organocatalyzed Reactions: Asymmetric Michael additions to α,β-unsaturated nitroolefins have been established as a powerful tool for C-C bond formation in the synthesis of highly substituted 1-azabicyclo[3.3.1]nonanes. researchgate.net This suggests that organocatalysis could be a viable strategy for introducing chiral carbon substituents onto the this compound framework.
Functionalization via C-F Bond Cleavage: Recent advancements have demonstrated the ability to functionalize unactivated alkyl fluorides through cross-coupling reactions using fluorophilic organoaluminum compounds. acs.org This opens up the possibility of directly replacing the fluorine atom with a carbon-based nucleophile, although this would alter the core structure.
A summary of potential carbon-carbon bond forming reactions is presented in the table below.
| Reaction Type | Reagents/Catalysts | Potential Products |
| Suzuki Coupling | Pd Catalyst, Boronic Acid | Aryl- or vinyl-substituted azabicycles |
| Heck Coupling | Pd Catalyst, Alkene | Alkene-substituted azabicycles |
| Michael Addition | Base, Michael Acceptor | Adducts with new C-C bonds |
| Organocatalytic Addition | Chiral Organocatalyst, Electrophile | Chiral substituted azabicycles |
Carbon-Heteroatom Bond Forming Reactions (excluding Fluorine)
The introduction of heteroatoms other than fluorine is crucial for diversifying the properties of the this compound scaffold.
Potential carbon-heteroatom bond forming reactions include:
N-Alkylation and N-Arylation: The bridgehead nitrogen is a primary site for functionalization. Standard N-alkylation with alkyl halides or reductive amination with aldehydes and ketones can introduce a variety of substituents. N-arylation can be achieved through Buchwald-Hartwig amination, providing access to N-aryl derivatives.
O-Alkylation/Arylation of Hydroxylated Derivatives: Should the fluorine atom be replaced by a hydroxyl group (e.g., through nucleophilic substitution), the resulting alcohol could be a handle for further functionalization. O-alkylation via Williamson ether synthesis or O-arylation via Ullmann condensation or Buchwald-Hartwig coupling would be possible.
Amide Bond Formation: The synthesis of amide derivatives of the azabicyclo[3.3.1]nonane scaffold has been reported as a route to novel compounds with potential biological activity. rsc.org This typically involves coupling of the amine with carboxylic acids or their derivatives.
The table below summarizes potential carbon-heteroatom bond forming reactions.
| Reaction Type | Reagents/Catalysts | Potential Products |
| N-Alkylation | Alkyl Halide, Base | N-Alkyl azabicycles |
| N-Arylation | Aryl Halide, Pd Catalyst | N-Aryl azabicycles |
| Amide Formation | Carboxylic Acid, Coupling Agent | N-Acyl azabicycles |
Regioselectivity and Chemoselectivity in Derivatization of the Azabicyclo[3.3.1]nonane Scaffold
The selective functionalization of the this compound scaffold is a significant challenge due to the presence of multiple reactive sites.
Regioselectivity:
The regioselectivity of reactions on the carbon skeleton is influenced by several factors:
Steric Hindrance: The rigid, chair-chair or boat-chair conformation of the bicyclic system creates distinct steric environments. The bridgehead positions (C1 and C5) are generally less accessible than other positions on the rings.
Electronic Effects: The electron-withdrawing fluorine atom at the C3 position will decrease the electron density at C3 and influence the acidity of neighboring protons. This can direct the attack of nucleophiles or the regioselectivity of elimination reactions. For instance, in fluorinated cycloalkanes, the fluorination of diols has shown substrate-dependent regioselectivity. nih.govd-nb.info
Directing Groups: Functional groups introduced at the nitrogen atom (e.g., amides, sulfonamides) can act as directing groups in metal-catalyzed C-H activation reactions, potentially enabling selective functionalization of specific C-H bonds.
Chemoselectivity:
Chemoselectivity involves differentiating between the various functional groups present in the molecule.
N vs. C-H Functionalization: The bridgehead nitrogen is generally the most nucleophilic and basic site, making it the primary target for electrophiles. Protecting the nitrogen is often a necessary first step to enable functionalization of the carbon skeleton.
C-F vs. C-H/N-H Functionalization: The C-F bond is typically strong and less reactive than C-H or N-H bonds under many conditions. nih.gov This allows for a wide range of reactions to be performed on other parts of the molecule without affecting the fluorine substituent. However, as mentioned, specific conditions using fluorophilic reagents can activate the C-F bond for substitution. acs.org
Influence of Fluorine on Amine Reactivity: The presence of the electronegative fluorine atom can lower the pKa of the bridgehead amine, reducing its nucleophilicity and basicity compared to the non-fluorinated parent compound. This can affect the conditions required for N-functionalization reactions.
The table below outlines key considerations for selectivity in the derivatization of this compound.
| Selectivity Type | Influencing Factors | Potential Outcome |
| Regioselectivity | Steric hindrance, electronic effect of F, directing groups | Preferential reaction at less hindered positions or positions activated/deactivated by the fluorine atom. |
| Chemoselectivity | Relative reactivity of N-H, C-H, and C-F bonds | Selective N-functionalization, or C-H functionalization with a protected amine. C-F bond remains intact under most conditions. |
Advanced Spectroscopic and Crystallographic Characterization of Endo 3 Fluoro 9 Azabicyclo 3.3.1 Nonane Analogues
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 9-azabicyclo[3.3.1]nonane derivatives. By analyzing various NMR-active nuclei, a comprehensive picture of the molecular structure and its conformational preferences can be assembled.
The ¹H and ¹³C NMR spectra of 9-azabicyclo[3.3.1]nonane analogues provide fundamental information about the molecular framework and the stereochemical orientation of substituents. In the ¹H NMR spectrum, the chemical shifts and coupling constants of the bridgehead protons (H-1 and H-5) and the protons on the carbon atoms adjacent to the nitrogen (e.g., H-2, H-8) are particularly diagnostic of the ring's conformation. For instance, in a twin-chair conformation, the axial and equatorial protons will exhibit distinct chemical shifts and coupling patterns.
The ¹³C NMR spectrum offers a clear count of the number of non-equivalent carbon atoms, which can indicate the symmetry of the molecule. The chemical shift of a carbon atom is highly sensitive to its local electronic environment, including the presence of electronegative substituents like fluorine. For Endo-3-fluoro-9-azabicyclo[3.3.1]nonane, the carbon atom bearing the fluorine (C-3) would be expected to show a significant downfield shift due to the inductive effect of the fluorine atom. The magnitude of this shift, as well as the observed carbon-fluorine coupling constants (¹JCF, ²JCF, etc.), are crucial for confirming the position and stereochemistry of the fluorine substituent.
Detailed analysis of various substituted 3-azabicyclo[3.3.1]nonan-9-ones has shown that these compounds predominantly exist in a twin-chair conformation, with substituents adopting an equatorial orientation to minimize steric strain. researchgate.net The chemical shifts in these systems are well-documented and provide a strong basis for comparison. For example, in 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, the benzylic protons at C-2 and C-4 typically appear as a doublet in the ¹H NMR spectrum. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data for Substituted 9-Azabicyclo[3.3.1]nonane Analogues Press the "Run" button to see the interactive table.
| Compound/Fragment | Proton (¹H) Chemical Shift (δ, ppm) | Carbon (¹³C) Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Bridgehead (H-1, H-5): ~2.4-2.5 (br s); CH₂ adjacent to N: ~3.3-3.4 (m); CH₂ adjacent to C=O: ~2.7-2.8 (dd) | C=O: ~211.6; Bridgehead (C-1, C-5): ~57.2; C adjacent to N: ~53.7; C adjacent to C=O: ~43.0 | orgsyn.org |
| 2,4-Bis(3-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one | Aryl-H: 7.40–7.02 (m); H-2a, H-4a: 4.42 (d) | Data not specified in provided text. | researchgate.net |
| Endo-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester | Data not specified in provided text. | Data not specified in provided text. | google.com |
¹⁹F NMR spectroscopy is a highly sensitive technique for probing the local environment of fluorine atoms within a molecule. researchgate.net The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it an excellent NMR probe. The chemical shift of a ¹⁹F nucleus is extremely sensitive to its electronic surroundings, with a chemical shift range spanning approximately 800 ppm. researchgate.net
For this compound, the ¹⁹F NMR spectrum would provide direct evidence for the presence of the fluorine atom. The chemical shift would be indicative of its aliphatic environment. Furthermore, the coupling of the fluorine atom to nearby protons (H-3, H-2, H-4) would result in characteristic splitting patterns in both the ¹H and ¹⁹F spectra. The magnitudes of these through-bond scalar couplings (J-couplings) are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. This dependence allows for the determination of the stereochemical relationship between the fluorine atom and adjacent protons, confirming its endo configuration. For instance, a large ³JHF coupling constant would be expected for an anti-periplanar arrangement between the fluorine and a proton, while a smaller coupling would be observed for a synclinal (gauche) relationship.
The 9-azabicyclo[3.3.1]nonane ring system is not static and can undergo conformational exchange, primarily between the twin-chair (CC) and chair-boat (CB) forms. Dynamic NMR (DNMR) spectroscopy is a powerful technique used to study these conformational exchange processes. niscpr.res.in
By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where the rate of conformational exchange is fast on the NMR timescale, the spectrum will show averaged signals for the different conformations. As the temperature is lowered, the rate of exchange slows down, leading to broadening of the signals. At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers may become resolved, allowing for their individual characterization and the determination of the equilibrium constant between them.
For N-substituted 9-azabicyclo[3.3.1]nonane analogues, the barrier to nitrogen inversion can also be studied using DNMR. In the case of this compound, DNMR studies would be crucial for quantifying the energy barrier for the chair-chair to chair-boat interconversion and for determining the relative populations of each conformer in solution.
Two-dimensional (2D) NMR experiments are essential for the complete and unambiguous assignment of all ¹H and ¹³C signals, especially for complex molecules like the 9-azabicyclo[3.3.1]nonane derivatives. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are routinely employed.
COSY experiments establish correlations between protons that are coupled to each other, allowing for the tracing of the proton connectivity throughout the carbon skeleton.
HSQC spectra correlate each proton with the carbon atom to which it is directly attached, providing a powerful method for assigning carbon signals based on their known proton assignments.
HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This information is invaluable for establishing the connectivity between different parts of the molecule, such as linking substituents to the bicyclic core.
X-ray Diffraction Analysis for Solid-State Conformations and Absolute Molecular Structures
While NMR spectroscopy provides detailed information about the structure and dynamics in solution, X-ray diffraction analysis of single crystals reveals the precise three-dimensional structure of the molecule in the solid state. This technique is the gold standard for determining bond lengths, bond angles, and the absolute configuration of chiral molecules.
The primary conformation of the 9-azabicyclo[3.3.1]nonane ring system is a major point of interest. Single-crystal X-ray diffraction is the most definitive method for determining whether the molecule adopts a twin-chair (CC) or a chair-boat (CB) conformation in the solid state. researchgate.net Numerous studies on analogous compounds have utilized this technique to elucidate their solid-state structures. acs.orgresearchgate.net
For instance, the crystal structure of 2,4-bis(2-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one revealed a twin-chair conformation with the fluorophenyl groups in equatorial orientations. acs.org In contrast, some derivatives, particularly those with bulky substituents or specific heteroatom substitutions, have been found to adopt a chair-boat conformation to alleviate steric strain. rsc.org
For this compound, a single-crystal X-ray diffraction study would unequivocally determine its solid-state conformation. The analysis would provide precise atomic coordinates, from which the conformation of both six-membered rings can be established. This data would allow for a direct comparison with the preferred conformation in solution as determined by NMR, providing a complete picture of the molecule's conformational landscape. The crystallographic data would also reveal details of intermolecular interactions, such as hydrogen bonding, which can influence the crystal packing and the stability of a particular conformer in the solid state.
Table 2: Crystallographic Data for Representative 9-Azabicyclo[3.3.1]nonane Analogues Press the "Run" button to see the interactive table.
| Compound | Crystal System | Space Group | Key Finding | Reference |
|---|---|---|---|---|
| N-acetyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-yl-9-spiro-4'-acetyl-2'-(acetylamino)-4',9-dihydro-[1',3',4']-thiadiazole | Monoclinic | P2₁/c | Confirmed the spirocyclic structure and the conformation of the azabicyclo[3.3.1]nonane core. | researchgate.net |
| 2,4-Bis(2-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one | Not specified | Not specified | Exists in a twin-chair conformation with equatorial fluorophenyl groups. | acs.org |
| Functionalized 9-azabicyclo[3.3.1]nonane derivative from 3-formylchromone | Not specified | Not specified | Confirmed the structure of the complex polycyclic product. | acs.org |
Analysis of Crystal Packing and Intermolecular Interactions in Fluorinated Bicyclononanes
The primary interactions expected to stabilize the crystal lattice include hydrogen bonds, and various weak electrostatic contacts involving the fluorine atom. The secondary amine (N-H) group is a potent hydrogen bond donor, likely forming strong N-H···N or N-H···F hydrogen bonds with neighboring molecules. rsc.orgnih.gov The fluorine substituent, being highly electronegative, acts as a weak hydrogen bond acceptor and participates in other crucial, albeit weaker, interactions.
Key intermolecular contacts anticipated in the crystal structure include:
C-H···F Interactions: These are prevalent in fluorinated organic compounds and contribute significantly to the stability of the crystal packing. nih.gov
F···F and F···O/N Contacts: Direct interactions between fluorine atoms on adjacent molecules, and between fluorine and other heteroatoms, also play a role in defining the molecular arrangement. nih.govresearchgate.net
Table 1: Predicted Intermolecular Interactions in Fluorinated Bicyclononane Crystals
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Energy (kcal/mol) | Reference |
|---|---|---|---|---|---|
| Hydrogen Bond | N-H | N | 2.8 - 3.2 | 3 - 7 | rsc.org |
| Hydrogen Bond | N-H | F | 2.9 - 3.3 | 1 - 3 | mdpi.com |
| Weak Electrostatic | C-H | F | 2.9 - 3.5 | 0.5 - 1.5 | nih.gov |
Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is an indispensable tool for identifying functional groups and probing the structural framework of molecules like this compound. Each vibrational mode corresponds to a specific molecular motion (stretching, bending, twisting) and absorbs or scatters light at a characteristic frequency.
The analysis of the vibrational spectra of related 9-azabicyclo[3.3.1]nonane derivatives and fluorinated organic compounds provides a basis for assigning the expected spectral features. researchgate.netbris.ac.uk
Expected Vibrational Modes:
N-H Vibrations: The N-H stretching vibration is typically observed as a sharp to moderately broad band in the 3300-3500 cm⁻¹ region in the IR spectrum. nih.gov Its exact position can be influenced by the extent of hydrogen bonding in the solid state.
C-H Vibrations: Aliphatic C-H stretching modes are expected in the 2850-3000 cm⁻¹ range. nih.gov C-H bending and scissoring vibrations appear in the 1350-1470 cm⁻¹ region.
C-F Vibrations: The C-F stretching vibration is one of the most characteristic features for a fluorinated compound. It is typically a strong band in the IR spectrum, appearing in the 1000-1400 cm⁻¹ range. The exact frequency can be affected by coupling with other vibrations, such as C-C stretching. bris.ac.uk
Ring Vibrations: The bicyclic skeleton gives rise to a series of complex C-C stretching and C-C-C bending modes, often appearing in the fingerprint region (below 1500 cm⁻¹). These vibrations are sensitive to the conformation of the bicyclic system.
Mass Effect of Fluorine: The substitution of a light hydrogen atom with a heavier fluorine atom shifts associated surface bending modes to lower wavenumbers. bris.ac.uk There can also be significant mixing between C-C and C-F stretching modes. bris.ac.uk
Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | 3300 - 3500 | 3300 - 3500 | Medium |
| C-H Stretch (aliphatic) | 2850 - 3000 | 2850 - 3000 | Strong |
| C-H Bend | 1350 - 1470 | 1350 - 1470 | Medium-Strong |
| C-N Stretch | 1020 - 1250 | 1020 - 1250 | Medium |
| C-F Stretch | 1000 - 1400 | 1000 - 1400 | Strong (IR), Weak (Raman) |
High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, allowing for the unambiguous determination of its elemental formula. semanticscholar.orgacs.org For this compound (C₈H₁₄FN), HRMS can confirm the molecular formula by measuring the mass of its molecular ion (M⁺˙) with high accuracy.
Electron ionization (EI) mass spectrometry further provides structural information through the analysis of fragmentation patterns. The fragmentation of bicyclic amines like 9-azabicyclo[3.3.1]nonane derivatives is well-documented and typically proceeds through predictable pathways initiated by ionization at the nitrogen atom. aip.org
Predicted Fragmentation Pathways: The most characteristic fragmentation of the 9-azabicyclo[3.3.1]nonane core involves the cleavage of the C-C bonds at the bridgehead positions (C1 and C5). aip.orgdss.go.th This leads to the formation of stable five or six-membered heterocyclic ions. The presence of the fluorine atom at the C3 position will influence the relative abundance of certain fragments and may introduce new fragmentation channels, such as the loss of HF or fluorinated fragments.
Key fragmentation steps are expected to include:
Alpha-Cleavage: Cleavage of the C1-C2 or C5-C4 bonds, which are alpha to the nitrogen atom, leading to the formation of a stable iminium ion.
Ring Opening: Scission of the bridgehead bonds (e.g., C1-C8 or C5-C6) to relieve ring strain, followed by further fragmentation.
Loss of Small Molecules: Potential elimination of small, neutral molecules like ethylene (B1197577) (C₂H₄) or hydrogen fluoride (B91410) (HF) from the initial fragments.
Table 3: Predicted Key Ions in the Mass Spectrum of this compound (C₈H₁₄FN, Exact Mass: 143.1110)
| m/z (predicted) | Ion Formula | Description |
|---|---|---|
| 143.1110 | [C₈H₁₄FN]⁺˙ | Molecular Ion (M⁺˙) |
| 128.0872 | [C₇H₁₁FN]⁺˙ | Loss of a methyl radical (·CH₃) |
| 114.0970 | [C₇H₁₂N]⁺ | Loss of ·CH₂F radical |
| 110 | [C₆H₈N]⁺ | Fragment resulting from C-C bond cleavages at angular carbons aip.org |
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 9-azabicyclo[3.3.1]nonane |
| 8-azabicyclo[3.2.1]octane |
Computational and Theoretical Investigations of Endo 3 Fluoro 9 Azabicyclo 3.3.1 Nonane
Quantum Chemical Calculations (Ab Initio, Density Functional Theory, Semi-Empirical Methods)
Quantum chemical calculations are fundamental to elucidating the properties of molecules at the electronic level. Methods ranging from first-principles ab initio and Density Functional Theory (DFT) to faster semi-empirical approaches have been applied to the 9-azabicyclo[3.3.1]nonane system to predict its behavior. researchgate.netacs.org
Geometry optimization using quantum chemical methods seeks to find the minimum energy structure of a molecule, providing key data on bond lengths, bond angles, and dihedral angles. For the 9-azabicyclo[3.3.1]nonane skeleton, these calculations are crucial for determining the preferred conformation of its two constituent six-membered rings. Studies on related compounds, such as 2,4-bis(2-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-one, have used DFT to confirm that the molecule adopts a twin-chair conformation. nih.gov In this conformation, analysis of torsion angles and asymmetry parameters shows that the piperidine (B6355638) and cyclohexane (B81311) rings adopt near-ideal chair shapes. nih.gov
The 9-azabicyclo[3.3.1]nonane framework can exist in several conformations, primarily the twin-chair (CC), boat-chair (CB), and twin-boat (BB) forms. The relative stability of these conformers is a key aspect of its chemistry. rsc.org Computational methods are essential for quantifying the energy differences between these states and the barriers to their interconversion.
Ab initio and DFT calculations on the related bicyclo[3.3.1]nonan-9-one have shown a small free energy difference (ΔG) of approximately 1 kcal/mol between the twin-chair (CC) and boat-chair (BC) conformations, with an inversion barrier of about 6 kcal/mol. researchgate.net For heteroatomic analogs like 3-oxa-7-azabicyclo[3.3.1]nonan-9-one, single-point calculations at the MP4/6-31G level revealed a similarly small energy difference of 1.5 kcal/mol between the CC and BC conformers. tandfonline.com However, in other substituted systems, the BC form can be more stable. tandfonline.com The introduction of the endo-fluoro substituent in endo-3-fluoro-9-azabicyclo[3.3.1]nonane likely favors a twin-chair conformation to minimize steric interactions, although the precise energy landscape would require specific calculations.
| Compound | Method | Conformation | Relative Energy (kcal/mol) | Reference |
|---|---|---|---|---|
| Bicyclo[3.3.1]nonan-9-one | DFT | Twin-Chair (CC) | 0.0 | researchgate.net |
| Bicyclo[3.3.1]nonan-9-one | DFT | Boat-Chair (BC) | ~1.0 | researchgate.net |
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | MP4/6-31G | Twin-Chair (CC) | 1.5 | tandfonline.com |
| 3-Oxa-7-azabicyclo[3.3.1]nonan-9-one | MP4/6-31G | Boat-Chair (BC) | 0.0 | tandfonline.com |
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO energy gap, are key indicators of a molecule's kinetic stability and reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity.
For this compound, the electronegative fluorine atom is expected to lower the energies of both the HOMO and LUMO. The lone pair on the nitrogen atom will significantly influence the energy and localization of the HOMO. FMO analysis can predict the most likely sites for nucleophilic or electrophilic attack. While specific FMO data for this exact molecule is not published, DFT calculations on related structures are routinely used to generate these orbitals and predict the outcomes of reactions such as additions to the bicyclic system. beilstein-journals.org
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While quantum mechanics provides high accuracy for smaller systems, molecular mechanics (MM) and molecular dynamics (MD) are indispensable for studying the conformational dynamics of larger, more flexible molecules over longer timescales.
A force field is a set of potential energy functions and parameters used in MM and MD simulations to describe the energy of a molecule as a function of its atomic coordinates. The accuracy of these simulations is critically dependent on the quality of the force field. nih.gov Developing and validating force field parameters for novel structures like fluorinated azabicyclo[3.3.1]nonanes is a significant challenge.
The process often involves deriving parameters by fitting them to high-level ab initio or DFT data, including energies, gradients, and Hessians, for a set of representative small molecules or molecular fragments. nih.gov For a molecule like this compound, parameters for the bicyclic core would be combined with parameters for the C-F bond and associated torsion and electrostatic terms. Comparisons of conformational energies calculated by various molecular mechanics methods with experimental or high-level quantum data are crucial for validating the force field's performance. rsc.org
Conformational searching is a computational technique used to identify the low-energy conformers of a molecule. For flexible systems like the 9-azabicyclo[3.3.1]nonane ring, which can interconvert between chair and boat forms, a thorough conformational search is necessary to identify the global minimum energy structure and other thermally accessible conformers. researchgate.netresearchgate.net
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density (ρ) to partition a molecule into its constituent atoms. rsc.org This approach allows for a rigorous and quantitative description of chemical bonding and other intramolecular interactions based on the features of the electron density, such as bond critical points (BCPs). nih.gov A BCP is a point along the bond path between two atoms where the electron density is at a minimum, and its properties provide deep insight into the nature of the interaction. nih.gov
For this compound, a QTAIM analysis would be instrumental in elucidating the electronic consequences of incorporating a highly electronegative fluorine atom into the bicyclic amine framework. The analysis would involve calculating the electron density and its Laplacian (∇²ρ) across the molecule. The values of ρ and ∇²ρ at the BCPs, along with other topological parameters, would characterize the strength and nature of all covalent and non-covalent interactions.
The specific endo configuration of the fluorine atom in the 9-azabicyclo[3.3.1]nonane skeleton is expected to give rise to a unique set of intramolecular interactions that dictate the molecule's conformational preferences and reactivity.
Non-Covalent Interactions: The proximity of the endo-fluorine atom to other atoms in the bicyclic system, particularly the axial hydrogens, could lead to the formation of weak non-covalent interactions. QTAIM analysis is ideally suited to identify and characterize these interactions. For instance, a bond path and an associated BCP between the fluorine atom and a nearby hydrogen (e.g., on C7 or C5) would be definitive proof of a C–H···F hydrogen bond. The topological properties at this BCP would quantify its strength. Similarly, interactions between the nitrogen lone pair and adjacent C-H bonds can be characterized. In related bicyclic systems, QTAIM has been successfully used to identify and describe stabilizing intramolecular hydrogen bonds and other non-covalent contacts that influence molecular conformation. rsc.orgnih.gov
Stereoelectronic Effects: The primary stereoelectronic effect of the fluorine atom is the strong polarization of the C3-F bond. A QTAIM analysis would quantify this by revealing a high electron density value at the C3-F BCP, shifted towards the fluorine atom. Furthermore, the analysis can reveal hyperconjugative interactions. For example, the interaction between the nitrogen lone pair (n_N) and the antibonding orbital of the C-F bond (σ_C-F), or between C-H bonding orbitals and the σ_C-F orbital, can be inferred from the electron density distribution. These stereoelectronic effects, which involve through-bond or through-space orbital overlaps, play a crucial role in the molecule's stability and the reactivity of the amine nitrogen. researchgate.net
A hypothetical QTAIM analysis of key interactions within this compound could yield the data presented in the following table. The values are illustrative and based on typical ranges observed for such interactions in computational studies.
| Interaction | Topological Parameter | Hypothetical Value | Interpretation |
|---|---|---|---|
| C3–F (Covalent Bond) | Electron Density (ρ) | ~0.25 a.u. | Significant electron density, characteristic of a covalent bond. |
| Laplacian of ρ (∇²ρ) | <0 | Negative value indicates a shared-shell (covalent) interaction. | |
| C–H···F (Hydrogen Bond) | Electron Density (ρ) | ~0.01 a.u. | Low electron density, typical for a weak, closed-shell interaction. |
| Laplacian of ρ (∇²ρ) | >0 | Positive value indicates depletion of charge, characteristic of a non-covalent bond. | |
| N···H–C (Hydrogen Bond) | Electron Density (ρ) | ~0.015 a.u. | Low electron density, typical for a weak, closed-shell interaction. |
| Laplacian of ρ (∇²ρ) | >0 | Positive value indicates a non-covalent interaction. |
Predictive Modeling of Chemical Reactivity and Stereoselectivity
Computational chemistry provides powerful tools for building predictive models of chemical reactivity and stereoselectivity. For this compound, such models would typically employ Density Functional Theory (DFT) to calculate the molecule's electronic structure and map out potential energy surfaces for various reactions.
These models can predict several key aspects of reactivity:
Nucleophilicity: The fluorine atom, being strongly electron-withdrawing, is expected to decrease the basicity and nucleophilicity of the nitrogen atom via an inductive effect. Predictive models can quantify this effect by calculating properties such as the proton affinity, ionization potential, or the energy of the highest occupied molecular orbital (HOMO), which is often associated with the nitrogen lone pair.
Reaction Pathways: For a given reaction, such as N-alkylation or N-oxidation, computational models can map the entire reaction pathway, identifying the structures and energies of reactants, transition states, and products. scispace.com The calculated activation energy (the energy difference between the reactant and the transition state) provides a direct prediction of the reaction rate.
Stereoselectivity: The rigid bicyclic framework and the endo position of the fluorine atom create distinct steric environments on the two faces of the nitrogen atom. When the nitrogen reacts with an electrophile, attack can occur from the face syn or anti to the C3-substituent. Predictive modeling can determine the transition state energies for both pathways. A lower transition state energy for one pathway would predict it to be the major product. acs.org For example, in an N-alkylation reaction, an incoming electrophile might experience steric hindrance from the endo-fluorine, favoring attack from the opposite face.
The following interactive table illustrates how a predictive model could assess the stereoselectivity of a hypothetical N-methylation reaction.
| Reaction Pathway | Transition State (TS) | Calculated Relative Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|---|
| Attack 'syn' to F | TS-syn | +2.5 | ~ 1 : 75 |
| Attack 'anti' to F | TS-anti | 0.0 |
This hypothetical model suggests that the transition state for the attack from the face 'anti' to the fluorine atom is 2.5 kcal/mol lower in energy, which would lead to a high degree of stereoselectivity for the 'anti' product. Such predictive models are invaluable for designing synthetic routes and understanding reaction mechanisms without the need for extensive empirical screening. scispace.comacs.org
Molecular Recognition and Ligand Design Principles Utilizing the Endo 3 Fluoro 9 Azabicyclo 3.3.1 Nonane Scaffold
Design of Conformationally Restricted Scaffolds for Enhanced Molecular Interactions
The design of conformationally restricted molecules is a cornerstone of rational drug design, aimed at improving potency, selectivity, and pharmacokinetic properties. The bicyclo[3.3.1]nonane skeleton is a classic example of such a scaffold, primarily existing in a rigid twin-chair conformation, although boat-chair forms are also possible. nih.gov This inherent rigidity reduces the entropic penalty that a flexible molecule pays upon binding to a biological target, as less conformational freedom is lost. researchgate.net By pre-organizing the key interacting groups in a bioactive conformation, the binding affinity can be significantly enhanced.
The 9-azabicyclo[3.3.1]nonane framework, also known as a granatane, provides a structurally defined and synthetically accessible core. researchgate.netrsc.org Its three-dimensional shape and the ability to control the spatial orientation of substituents are crucial in determining the chemical and biological properties of its derivatives. ucl.ac.uk The introduction of heteroatoms and substituents, such as the endo-fluoro group at the 3-position, further refines the scaffold's shape and electronic properties, allowing for tailored interactions with target proteins. nih.govrsc.org The stabilization of the preferred conformation can also be influenced by intramolecular interactions, including hydrogen bonds. rsc.org This strategic use of a constrained scaffold is pivotal for analyzing the bioactive conformation of more flexible ligands and for developing new chemical entities with superior interaction profiles. researchgate.net
Structure-Affinity Relationship (SAR) Studies in Chemical Ligand Design
Structure-Affinity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. The 9-azabicyclo[3.3.1]nonane scaffold is an ideal platform for such investigations because it offers multiple sites for structural modification, allowing for systematic optimization of target affinity and selectivity. researchgate.net
The substitution of hydrogen with fluorine is a widely used strategy in medicinal chemistry to enhance ligand-target binding, modulate metabolic stability, and improve physicochemical properties. nih.gov Fluorine's high electronegativity and hydrophobicity can lead to favorable interactions with protein binding pockets, including dipolar and orthogonal multipolar interactions, without the steric bulk of larger halogens. nih.gov
In the context of the 9-azabicyclo[3.3.1]nonane scaffold, this strategy has proven highly effective. SAR studies on a series of N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs targeting sigma (σ) receptors have demonstrated the profound impact of fluorination. researchgate.netnih.gov While the parent compound showed moderate selectivity for the σ₂ receptor over the σ₁ receptor, the introduction of a 4-fluoroethyl group on the N-benzyl ring in the analog WC-59 resulted in a dramatic increase in both binding affinity and selectivity for the σ₂ receptor. researchgate.netnih.gov Specifically, WC-59 was identified as one of the most potent σ₂ receptor ligands, with a Kᵢ value of 0.82 nM and a selectivity ratio (Kᵢ σ₁/σ₂) of 2,087. nih.gov This represents a significant enhancement compared to other substitutions, underscoring the specific and potent contribution of the fluoro-alkyl group to molecular recognition. nih.gov
| Compound | Substitution on N-benzyl ring | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity Ratio (σ₁/σ₂) | Reference |
| 6 | None | 150 | 4.8 | 31 | nih.gov |
| WC-59 | 4-fluoroethyl | 1711 | 0.82 | 2087 | nih.gov |
| WC-26 | 4-dimethylamino | 1435 | 2.58 | 557 | nih.gov |
| 11f | 4-methylthio | 185 | 11.2 | 16.5 | nih.gov |
| 11g | 4-methoxy | 209 | 7.9 | 26.5 | nih.gov |
This table presents Structure-Affinity Relationship (SAR) data for N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs, highlighting the effect of different substituents on binding affinity (Kᵢ) and selectivity for sigma-1 (σ₁) versus sigma-2 (σ₂) receptors.
The stereochemistry of a ligand is paramount in determining its biological activity, as biomacromolecules like receptors and enzymes are chiral environments. For the 9-azabicyclo[3.3.1]nonane scaffold, substituents at the 3-position can exist in two distinct stereoisomeric forms: endo and exo. nbinno.com The relative orientation of these substituents profoundly influences how the molecule fits into a binding site. researchgate.net
The synthesis of these compounds often yields a mixture of isomers that must be separated, as they typically possess different biological profiles. nbinno.comgoogle.com Research on ligands for σ receptors has consistently shown that the endo configuration of the carbamate (B1207046) group at the 3-position of the 9-azabicyclo[3.3.1]nonane ring is critical for high-affinity binding. researchgate.netnih.gov This stereochemical preference indicates a specific geometric requirement within the receptor's binding pocket that is satisfied by the endo isomer but not the exo. This principle is further confirmed in related bicyclic systems, where the stereochemistry at substituent positions was also found to be a key determinant of inhibitory potency. nih.gov Therefore, controlling the stereochemistry is a critical aspect of designing potent and selective ligands based on this scaffold.
Rational Design of Chemical Probes and Tools for Mechanistic Studies
The well-defined structure of the endo-3-fluoro-9-azabicyclo[3.3.1]nonane scaffold makes it an excellent foundation for developing chemical probes. These tools are indispensable for studying biological systems, visualizing target proteins, and elucidating mechanisms of action.
The versatility of the 9-azabicyclo[3.3.1]nonane framework allows for its incorporation into more complex molecular systems designed for specific functions. A prominent example is the development of radiolabeled ligands for in vivo imaging techniques like Positron Emission Tomography (PET). The highly potent and selective σ₂ ligand, WC-59, which features a fluoroethyl group, was radiolabeled with fluorine-18 (B77423) to create [¹⁸F]WC-59. nih.gov This radiotracer was developed as a probe for imaging σ₂ receptors, which are often overexpressed in tumor cells. nih.govgoogle.com
Beyond radiolabeling, the scaffold has been used to prepare other types of probes, such as biotinylated and fluorescent derivatives, to facilitate in vitro binding assays and cellular imaging. researchgate.net The inherent reactivity of the scaffold also allows it to be used as a monomer for creating novel polymers or as a key component in catalytic systems, such as the 9-azabicyclo[3.3.1]nonane N-oxyl (ABNO) catalyst used in oxidation reactions. nbinno.combeilstein-journals.orgorganic-chemistry.org These applications demonstrate the scaffold's utility not just as a pharmacophore, but as a robust building block for functional molecular tools.
Modulation of Physicochemical Properties (e.g., pKa(H), LogP) through Fluorination for Design Optimization
Optimizing a ligand's physicochemical properties, such as its acid dissociation constant (pKa) and lipophilicity (LogP), is as crucial as optimizing its binding affinity. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. Fluorination is a key strategy for fine-tuning these parameters in the 9-azabicyclo[3.3.1]nonane series. researchgate.netresearchgate.net
The introduction of a highly electronegative fluorine atom can significantly lower the pKa of nearby basic functional groups, such as the bridgehead nitrogen in the azabicyclic system. This modulation can affect the compound's ionization state at physiological pH, influencing its solubility, cell permeability, and interaction with targets. For the parent ketone, 9-azabicyclo[3.3.1]nonan-3-one, the predicted pKa of the basic nitrogen is approximately 8.19. foodb.ca Introducing an endo-fluoro group at the 3-position would be expected to lower this value.
Future Directions and Emerging Research Avenues for Endo 3 Fluoro 9 Azabicyclo 3.3.1 Nonane
Development of Novel Stereoselective Fluorination Protocols at Challenging Positions
The precise installation of fluorine onto the bicyclic core is paramount for modulating its properties. While methods exist for the synthesis of fluorinated bicyclo[3.3.1]nonanes, future research is focused on developing more efficient and highly stereoselective protocols, especially for positions that are sterically hindered or electronically disfavored. A significant challenge lies in achieving high diastereoselectivity in the introduction of fluorine. ucl.ac.uk
Current research has demonstrated the synthesis of extensive series of monofluorobicyclo[3.3.1]nonane derivatives, achieving high stereocontrol through methods like Michael-aldol annulations followed by electrophilic fluorination. ucl.ac.uk However, these methods often require multi-step sequences. A key future goal is the development of one-pot or catalytic asymmetric methods that can directly install fluorine with predictable stereochemistry.
Palladium-catalyzed domino reactions have shown promise for the synthesis of fluorinated azabicycles, such as 1-fluoro-2-azabicyclo[3.2.1]octanes. nih.gov Extending this methodology to the [3.3.1]nonane system is a compelling, yet challenging, future direction. The inherent instability of certain intermediates, like N-sulfonylated α-fluoroamines on a bicyclo[3.3.1]nonane frame, necessitates the development of milder purification and reaction conditions. nih.gov
Table 1: Emerging Strategies in Stereoselective Fluorination
| Strategy | Description | Challenges & Future Directions |
|---|---|---|
| Catalytic Asymmetric Fluorination | Use of chiral catalysts to directly introduce fluorine onto a prochiral precursor of the azabicyclo[3.3.1]nonane skeleton. | Catalyst design for high enantioselectivity; substrate scope limitations. |
| Late-Stage Fluorination | Introduction of fluorine at a late step in the synthesis of a complex derivative, allowing for rapid library generation. | Regioselectivity on a complex scaffold; functional group tolerance. |
| Flow Chemistry Protocols | Utilizing microreactors for fluorination reactions, potentially using hazardous reagents like elemental fluorine more safely and efficiently. acs.org | Scaling up reactions; optimizing residence time and temperature for stereocontrol. |
| Enzymatic Fluorination | Employing fluorinase enzymes for highly selective fluorination under mild, environmentally benign conditions. | Limited availability and substrate scope of known fluorinases; enzyme engineering required. |
Exploration of Advanced Catalytic Methods for Diverse Derivatization of the Core
Beyond fluorination, the development of advanced catalytic methods to functionalize other positions on the endo-3-fluoro-9-azabicyclo[3.3.1]nonane core is critical for creating diverse molecular libraries. The existing nitrogen bridge and carbon skeleton offer multiple handles for derivatization.
Catalyst systems based on 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO), a derivative of the core structure, have proven highly efficient for the aerobic oxidation of alcohols. organic-chemistry.orgresearchgate.net This highlights the potential for developing catalysts that are not only effective but also structurally related to the target scaffold. Future work will likely focus on expanding the toolbox of catalytic reactions applicable to this system.
Ruthenium-based catalysts have been effectively used for the stereoselective reduction of 9-azabicyclo[3.3.1]nonan-3-one precursors to the corresponding endo-alcohols, a key step towards the synthesis of the target compound. google.comwipo.int The exploration of other transition metal catalysts (e.g., Pd, Rh, Ir) for C-H activation, cross-coupling, and carbonylation reactions will enable the introduction of a wide array of substituents, further diversifying the chemical space around the fluorinated core.
Table 2: Catalytic Derivatization Methods for the Azabicyclo[3.3.1]nonane Core
| Catalytic Method | Application | Potential for Fluorinated Core |
|---|---|---|
| Ruthenium-Catalyzed Reduction | Stereoselective reduction of ketones to endo-alcohols. google.comwipo.int | Key step in accessing the endo-3-hydroxy precursor for fluorination. |
| Copper/ABNO Aerobic Oxidation | Oxidation of primary and secondary alcohols to aldehydes and ketones. organic-chemistry.org | Functionalizing other positions on the ring system. |
| Palladium-Catalyzed Cross-Coupling | Introduction of aryl, vinyl, or alkyl groups at various positions. | Creating complex derivatives for structure-activity relationship (SAR) studies. |
| C-H Activation/Functionalization | Direct introduction of functional groups without pre-functionalized handles. | A highly efficient future strategy for late-stage diversification. |
Integration into Fragment-Based Approaches for Chemical Space Exploration
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments. nih.gov The rigid, three-dimensional nature of this compound makes it an ideal scaffold for creating novel fragment libraries. Its defined shape allows for the precise projection of vectors for chemical elaboration, exploring new regions of chemical space that are often inaccessible with flat, aromatic fragments. ucl.ac.uk
Fluorine itself is a valuable tool in FBDD, as ¹⁹F NMR is a highly sensitive technique for screening fragment binding to protein targets. nih.govdtu.dk The inclusion of the title compound and its simple derivatives in fragment libraries offers a dual advantage: the unique 3D shape of the scaffold and the utility of the fluorine atom as an NMR probe.
Future research will focus on the systematic synthesis of a library of fragments based on the this compound core. These fragments will be designed to present different pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) in a well-defined spatial arrangement, providing high-quality starting points for drug discovery programs. dtu.dk
Theoretical Advances in Predictive Modeling for this Unique Structural Class
Computational and theoretical chemistry are becoming indispensable tools for understanding and predicting the behavior of complex molecules. For the fluorinated azabicyclo[3.3.1]nonane class, theoretical models are crucial for predicting conformational preferences, electronic properties, and potential interactions with biological targets.
Recent studies have developed accurate distributed polarizability models for related structures like 3-azabicyclo[3.3.1]nonane-2,4-dione, which are essential for calculating induction energies in molecular clusters. acs.org Applying and refining these models for the endo-3-fluoro derivative will allow for more accurate predictions of its non-covalent interactions. Furthermore, theoretical calculations have been successfully used to determine the conformational composition of similar bicyclic systems in the gas phase, revealing complexities not observed in the solid state. researchgate.net
Future directions will involve using quantum chemistry methods, such as Natural Bond Orbital (NBO) analysis, to probe the stereoelectronic effects induced by the fluorine atom, including hyperconjugative interactions that may influence the reactivity and basicity of the bridgehead nitrogen. researchgate.net These predictive models will guide the rational design of new derivatives with optimized properties, reducing the need for extensive empirical screening.
Table 3: Theoretical Models and Their Applications
| Theoretical Method | Application | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of molecular structure, conformational energies, and electronic properties. researchgate.net | Predicting the most stable conformers and the impact of fluorination on the molecule's electronics. |
| Symmetry-Adapted Perturbation Theory (SAPT) | Accurate calculation of intermolecular interaction energies. acs.org | Modeling how the molecule will interact with protein binding pockets or other molecules. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and non-covalent interactions. nih.gov | Characterizing the nature of internal hydrogen bonds and other stabilizing interactions. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the molecule in solution or in complex with a target. | Understanding its conformational flexibility and predicting binding modes. |
Design of Next-Generation Molecular Scaffolds Based on Fluorinated Azabicyclo[3.3.1]nonane Systems
The culmination of advances in synthesis, catalysis, and theoretical modeling will be the design of next-generation molecular scaffolds. The this compound core is a privileged starting point for creating novel therapeutics and functional materials. Its derivatives have already been investigated as potent and selective σ₂ receptor ligands and monoamine reuptake inhibitors. google.comnih.govnih.gov
The introduction of fluorine can improve metabolic stability and bioavailability. researchgate.net For example, gem-difluoro-3-azabicyclo[3.n.1]alkanes are being developed as fluorinated isosteres of piperidine (B6355638), a common motif in pharmaceuticals. researchgate.net This strategy of "scaffold hopping" using fluorinated bicyclic systems is a key avenue for future research.
The design of next-generation scaffolds will involve combining the fluorinated core with other functional motifs to target specific biological pathways. For instance, linking the scaffold to known pharmacophores could generate potent and selective inhibitors for enzymes or receptors implicated in a variety of diseases. nih.govrsc.org The rigidity of the scaffold ensures a higher degree of pre-organization for binding, potentially leading to increased potency and reduced off-target effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Endo-3-fluoro-9-azabicyclo[3.3.1]nonane, and how do reaction conditions influence stereoselectivity?
- Methodological Answer : The synthesis typically involves fluorination of a bicyclic precursor. For example, fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) can be used to introduce the fluorine atom at the endo-3 position. Protecting groups (e.g., tert-butyl or benzyl) on the nitrogen may enhance regioselectivity . Reaction temperature (-78°C to 0°C) and solvent polarity (e.g., dichloromethane or acetonitrile) are critical for minimizing side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is recommended .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹⁹F NMR is essential for confirming fluorine incorporation (δ range: -180 to -220 ppm for endo-fluorine). ¹H and ¹³C NMR can resolve bicyclic scaffold geometry .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS verifies molecular weight (expected m/z ~183.2 for C₈H₁₁FN).
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities but requires high-purity samples .
Q. What safety protocols should be followed when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing or reactions .
- Storage : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent degradation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of via hazardous waste protocols .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) resolve contradictions between predicted and experimental vibrational spectra?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can simulate IR/Raman spectra. Discrepancies in peak assignments (e.g., C-F stretching at ~1100 cm⁻¹) may arise from solvent effects or crystal packing forces. Compare experimental data with gas-phase and solvent-implicit models (e.g., PCM). Adjust basis sets (e.g., 6-311++G(d,p)) for improved accuracy .
Q. What strategies mitigate racemization during functionalization of the bicyclic scaffold?
- Methodological Answer :
- Low-Temperature Reactions : Conduct nucleophilic substitutions below -20°C to preserve stereochemistry.
- Chiral Auxiliaries : Use (-)-menthol or Evans’ oxazolidinones to stabilize transition states .
- Catalytic Asymmetric Methods : Chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings retain enantiopurity .
Q. How do steric and electronic effects influence the compound’s reactivity in ring-opening reactions?
- Methodological Answer :
- Steric Effects : The endo-fluorine creates a steric shield, directing nucleophiles to the exo-face.
- Electronic Effects : Fluorine’s electron-withdrawing nature polarizes the bicyclic system, accelerating acid-catalyzed ring-opening (e.g., with HCl in dioxane). Monitor kinetics via in situ ¹⁹F NMR .
Q. Why do crystallographic data sometimes conflict with solution-phase conformational analyses?
- Methodological Answer : Solid-state packing forces (e.g., hydrogen bonds) can stabilize non-equilibrium conformers. Use variable-temperature NMR to compare solution dynamics. For example, NOESY correlations at 298 K may reveal chair-like conformations, while X-ray structures show boat forms stabilized by lattice interactions .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points or solubility data?
- Methodological Answer :
- Purity Assessment : Re-analyze samples via HPLC (C18 column, acetonitrile/water gradient) to rule out impurities.
- Experimental Conditions : Note solvent polarity (e.g., logP ~2.5 predicts poor aqueous solubility) and crystallization solvents (e.g., ethanol vs. hexane) .
- Meta-Analysis : Compare data across peer-reviewed studies (avoid supplier-provided values) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
